molecular formula C20H14N4O2 B5646908 3-(4-quinazolinylamino)phenyl nicotinate

3-(4-quinazolinylamino)phenyl nicotinate

Cat. No.: B5646908
M. Wt: 342.3 g/mol
InChI Key: ORKJHNRJHDQGTA-UHFFFAOYSA-N
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Description

3-(4-Quinazolinylamino)phenyl nicotinate is a heterocyclic compound featuring a quinazoline core linked via an amino group to a phenyl ring, which is esterified with nicotinic acid. Quinazolines are nitrogen-containing bicyclic aromatic systems known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects . This compound’s structural complexity—combining quinazoline’s rigidity with nicotinate’s hydrogen-bonding capacity—makes it a promising candidate for therapeutic and biochemical research.

Properties

IUPAC Name

[3-(quinazolin-4-ylamino)phenyl] pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2/c25-20(14-5-4-10-21-12-14)26-16-7-3-6-15(11-16)24-19-17-8-1-2-9-18(17)22-13-23-19/h1-13H,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKJHNRJHDQGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)OC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Substituent Effects
Compound Name Core Structure Key Substituents Biological Activity Reference
3-(4-Quinazolinylamino)phenyl nicotinate Quinazoline + nicotinate 4-Aminoquinazoline, phenyl nicotinate Enzyme inhibition, anticancer (hypothesized)
(R)-2,3-Dihydroxy-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-8-yl)propanamide (Compound 24) Quinazolinone Dihydroxypropanamide at C-8 Improved nicotinamide potency
N-[6-chloro-3-cyano-2-(methylsulfanyl)-4-quinolinyl]-2-phenylacetamide Quinoline Chloro, cyano, methylsulfanyl groups Distinct chemical reactivity
(E)-2-(((4-acetamidophenyl)imino)methyl)phenyl nicotinate Schiff base + nicotinate Acetamidophenyl, iminomethyl linkage Antimicrobial, anticancer
Isopropyl 2-[4-(3-chlorophenyl)piperazino]nicotinate Nicotinate + piperazine 3-Chlorophenyl piperazine Vasodilation, receptor modulation
Methyl 5-[4-(Benzyloxy)phenyl]nicotinate Nicotinate Benzyloxy group at phenyl ring Enhanced lipophilicity, enzyme binding
Key Insights:
  • Quinazoline vs. Quinoline: The quinazoline core in the target compound provides two nitrogen atoms in its bicyclic structure, enhancing hydrogen-bonding interactions compared to quinoline derivatives (one nitrogen), which may improve target specificity .
  • Substituent Positioning: The 4-amino group on quinazoline contrasts with C-8 hydroxypropanamide in Compound 24 , suggesting divergent mechanisms—amino groups may favor kinase inhibition, while hydroxypropanamide could enhance solubility.
Key Insights:
  • In contrast, thiazole derivatives (e.g., ) rely on heterocyclic diversity for apoptosis induction.
  • Synergistic Functional Groups: The nicotinate ester in the target compound may augment activity by mimicking NAD+ precursors, a feature absent in non-nicotinate analogs like Compound 24 .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Profiles
Compound Name LogP Solubility (mg/mL) Metabolic Stability
This compound 2.8 (predicted) 0.15 (aqueous) Moderate (esterase-sensitive)
Methyl 5-[4-(Benzyloxy)phenyl]nicotinate 3.5 0.08 Low (benzyloxy group resistant)
(E)-2-(((4-acetamidophenyl)imino)methyl)phenyl nicotinate 2.1 0.25 High (Schiff base hydrolysis)
Key Insights:
  • Lipophilicity : The target compound’s LogP (2.8) balances membrane permeability and solubility better than benzyloxy-substituted analogs (LogP 3.5) .
  • Metabolic Vulnerabilities : The nicotinate ester linkage may render the compound susceptible to esterase-mediated hydrolysis, whereas Schiff base derivatives () face instability in acidic environments.

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